Arachidonic Acid

Beschreibung

Endogenous Synthesis Pathways and Precursors

While arachidonic acid can be obtained from dietary sources, it is also synthesized endogenously from the essential fatty acid, linoleic acid (C18:2n-6). mdpi.comatamanchemicals.combiocrates.com This conversion involves a series of enzymatic reactions, primarily occurring in the endoplasmic reticulum. rupahealth.com

The primary pathway for this compound synthesis involves the following key steps:

Desaturation: Linoleoyl-CoA is first converted to γ-linolenoyl-CoA (C18:3n-6) by the enzyme fatty acid desaturase 2 (FADS2), also known as Δ6-desaturase. mdpi.com

Elongation: The hydrocarbon chain of γ-linolenoyl-CoA is then elongated by two carbons by the enzyme elongation of very long chain fatty acids protein 5 (ELOVL5), resulting in the formation of dihomo-γ-linolenoyl-CoA (C20:3n-6). mdpi.com

Final Desaturation: Finally, dihomo-γ-linolenoyl-CoA is desaturated by fatty acid desaturase 1 (FADS1), or Δ5-desaturase, to produce arachidonyl-CoA (C20:4n-6). mdpi.com

This newly synthesized arachidonyl-CoA is then available for incorporation into cellular lipids, particularly phospholipids (B1166683). mdpi.com Studies in cultured human and murine keratinocytes have demonstrated their ability to convert exogenous linoleic acid into this compound, suggesting that de novo synthesis can occur within specific cell types. nih.gov

Integration and Distribution within Cellular Membrane Phospholipids

Once synthesized or acquired from the diet, this compound is rapidly incorporated into the phospholipids of cellular membranes. rupahealth.comcsic.es This process is crucial for maintaining low levels of free this compound in a resting cell and creating a readily available pool for signaling purposes. rupahealth.comcsic.es The esterification of this compound into phospholipids occurs predominantly at the sn-2 position of the glycerol (B35011) backbone. rupahealth.comallergolyon.fr

The distribution of this compound is not uniform across all phospholipid classes. It is primarily found in:

Phosphatidylcholine (PC)

Phosphatidylethanolamine (B1630911) (PE)

Phosphatidylinositol (PI) csic.es

This integration into the membrane is not merely for storage; it also contributes to the fluidity and flexibility of the cellular membrane, which is vital for the function of membrane-bound proteins and receptors. biocrates.comrupahealth.com The process of incorporating this compound into phospholipids is part of a continuous remodeling cycle known as the Lands cycle, which involves the deacylation and reacylation of phospholipids. rupahealth.comcsic.es

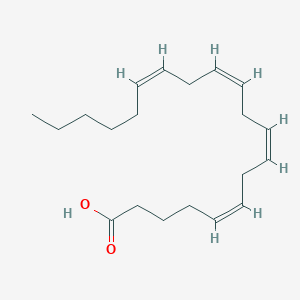

Structure

2D Structure

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXBAPSDXZZRGB-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040420 | |

| Record name | Arachidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index], Liquid | |

| Record name | Arachidonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Arachidonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000015 [mmHg] | |

| Record name | Arachidonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

506-32-1, 93444-49-6 | |

| Record name | Arachidonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,11,14-Eicosatetraenoic acid, labeled with carbon-14, (all-Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093444496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arachidonic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arachidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosa-5,8,11,14-tetraenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARACHIDONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27YG812J1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arachidonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Arachidonic Acid Biosynthesis and Cellular Mobilization

Mechanisms of Arachidonic Acid Reincorporation (e.g., Lands Cycle)

The reincorporation of free this compound (AA) into phospholipids (B1166683) is a critical process for maintaining low intracellular concentrations of this potent signaling molecule and ensuring its availability for future signaling events. mdpi.comnih.gov This process is primarily governed by the Lands cycle, a continuous deacylation-reacylation pathway. csic.esmdpi.comrupahealth.com The reincorporation of AA can occur through several distinct, yet interconnected, reactions.

CoA-Dependent Acylation:

The principal pathway for re-esterifying AA into lysophospholipids is a two-step, CoA-dependent process. jneurology.comcsic.es

Activation of this compound: Free AA is first activated to its CoA ester, arachidonoyl-CoA. jneurology.comcsic.es This reaction is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSLs). jneurology.comsci-hub.se Specifically, ACSL4 exhibits a preference for polyunsaturated fatty acids like this compound. jneurology.comsci-hub.sefrontiersin.org

Transfer to Lysophospholipids: The arachidonoyl-CoA is then transferred to a lysophospholipid, primarily at the sn-2 position, by the action of lysophospholipid acyltransferases (LPATs). jneurology.comahajournals.org Several isoforms of LPATs exist, with Lysophosphatidylcholine (B164491) Acyltransferase 3 (LPCAT3) being identified as a key enzyme in the reacylation of AA into phosphatidylcholine. csic.esahajournals.orgplymouth.ac.uk This process is crucial for enriching cellular membranes, particularly phosphatidylcholines, with this compound. ahajournals.org

The Lands cycle is a high-affinity, low-capacity pathway that operates efficiently at the low physiological concentrations of free AA found in resting cells. mdpi.combalsinde.org

CoA-Independent Transacylation:

Once incorporated into a phospholipid molecule, typically phosphatidylcholine (PC), this compound does not remain static. It can be further redistributed among different phospholipid classes through CoA-independent transacylation reactions. mdpi.comcsic.es This process is catalyzed by a CoA-independent transacylase (CoA-IT), an enzyme that facilitates the transfer of AA from diacyl-PC species to other lysophospholipids, such as lyso-phosphatidylethanolamine (lyso-PE). csic.esplos.org This remodeling is essential for establishing the specific distribution of AA within various cellular membrane pools, ensuring its availability to the relevant phospholipases upon cellular stimulation. mdpi.comcsic.es Although the protein responsible for CoA-IT activity has not been definitively identified, its role in AA homeostasis is well-established. plos.org

| Enzyme/Pathway | Function in AA Reincorporation | Key Molecules Involved |

| Lands Cycle (CoA-Dependent) | Primary pathway for re-esterifying free AA into phospholipids. csic.esmdpi.comrupahealth.com | This compound, ATP, Coenzyme A, Lysophospholipids |

| Acyl-CoA Synthetase 4 (ACSL4) | Catalyzes the conversion of free AA to arachidonoyl-CoA. jneurology.comsci-hub.sefrontiersin.org | This compound, Coenzyme A |

| Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) | Transfers arachidonoyl-CoA to lysophosphatidylcholine. csic.esahajournals.orgplymouth.ac.uk | Arachidonoyl-CoA, Lysophosphatidylcholine |

| CoA-Independent Transacylase (CoA-IT) | Redistributes AA from phosphatidylcholine to other phospholipids. mdpi.comcsic.esplos.org | Arachidonoyl-phosphatidylcholine, Lysophospholipids |

Dynamic Regulation of Intracellular Free this compound Availability

The concentration of free this compound within a cell is meticulously controlled through a dynamic equilibrium between its release from membrane phospholipids and its reincorporation. csic.esbalsinde.org In unstimulated, resting cells, the rate of reacylation significantly surpasses that of deacylation, resulting in extremely low levels of free AA. mdpi.comcsic.es This tight regulation is crucial, as uncontrolled accumulation of unesterified AA can be detrimental to cell survival. nih.gov

Upon cellular stimulation by various agonists, this balance is shifted. The activation of phospholipase A2 (PLA2) enzymes leads to the hydrolysis of AA from the sn-2 position of membrane phospholipids, causing a rapid and transient increase in the intracellular concentration of free AA. csic.esbalsinde.org This liberated AA then becomes available for the synthesis of eicosanoids, potent lipid mediators involved in a myriad of physiological and pathological processes. csic.es

Several factors contribute to the dynamic regulation of free AA availability:

Enzyme Activity: The activities of both PLA2s and the enzymes of the reacylation pathway (ACSLs and LPATs) are subject to complex regulation by intracellular signals, including calcium concentration and protein kinase activation. nih.govcore.ac.uk For instance, in activated monocytes, the activity of LPCAT, specifically LPCAT3, is enhanced, contributing to the increased incorporation of AA into phospholipids. csic.es

Substrate Availability: The availability of both free AA and lysophospholipid acceptors influences the rate of reincorporation. csic.esbalsinde.org The generation of lysophospholipids by PLA2 activity can, in turn, provide the substrate for reacylation.

Compartmentalization: The subcellular localization of the enzymes involved in AA release and reuptake, as well as the distribution of AA within different lipid pools (e.g., phospholipids vs. neutral lipids), adds another layer of regulation. mdpi.commdpi.com

In essence, the intracellular concentration of free this compound is not a static value but a dynamically regulated parameter that is finely tuned to meet the cell's signaling requirements while preventing the potentially harmful effects of its excessive accumulation.

| Regulatory Factor | Impact on Free this compound Levels |

| Phospholipase A2 (PLA2) Activation | Increases free AA by releasing it from membrane phospholipids. csic.esbalsinde.org |

| Acyl-CoA Synthetase (ACSL) & Lysophospholipid Acyltransferase (LPAT) Activity | Decreases free AA by promoting its reincorporation into phospholipids. jneurology.comcsic.esahajournals.org |

| Cellular Stimulation | Shifts the balance towards PLA2-mediated deacylation, leading to a transient increase in free AA. csic.es |

| Resting State | Reacylation dominates, keeping free AA levels very low. mdpi.comcsic.es |

| Cellular AA Content | Can influence the rate of AA remodeling and turnover. csic.es |

Enzymatic Metabolism Pathways of Arachidonic Acid

Cyclooxygenase (COX) Pathway

The cyclooxygenase (COX) pathway is a major route for arachidonic acid metabolism, leading to the synthesis of prostanoids, which include prostaglandins (B1171923) and thromboxanes. researchgate.netresearchgate.net This pathway is initiated by the enzyme cyclooxygenase, also known as prostaglandin-endoperoxide synthase (PTGS). nih.gov

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. nih.govnih.gov

Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate "housekeeping" functions. impactfactor.orgnih.gov These functions include protecting the stomach lining and maintaining platelet aggregation. nih.govcvphysiology.com

Cyclooxygenase-2 (COX-2): In contrast, COX-2 is typically present at low levels in most tissues but is inducible. nih.gov Its expression is significantly upregulated by inflammatory stimuli, growth factors, and hormones, making it the primary source of prostanoid production during inflammation and in proliferative diseases. impactfactor.orgnih.gov

Despite differences in their expression and regulation, both COX-1 and COX-2 perform the same fundamental catalytic actions. They both convert this compound into the same initial products via a two-step process. nih.govnih.gov

The COX enzymes are bifunctional, possessing two distinct active sites that catalyze sequential reactions. This dual functionality is why they are also termed Prostaglandin (B15479496) H Synthase (PGHS). nih.govacs.orgnih.gov

Cyclooxygenase Activity: The first reaction involves the cyclization and bis-dioxygenation of this compound. nih.govnih.gov The enzyme abstracts a hydrogen atom from C-13 of this compound, which is followed by the insertion of two molecules of molecular oxygen (O₂) to form the unstable endoperoxide intermediate, Prostaglandin G₂ (PGG₂). nih.govnih.gov

Peroxidase Activity: The second reaction is a peroxidase-catalyzed reduction. The 15-hydroperoxyl group of PGG₂ is reduced to a hydroxyl group, transforming PGG₂ into another unstable intermediate, Prostaglandin H₂ (PGH₂). nih.govnih.gov

This two-step conversion of this compound to PGH₂ is the committed step in the biosynthesis of all prostaglandins and thromboxanes. nih.gov

PGH₂ is a pivotal substrate that is further metabolized by a variety of downstream, tissue-specific isomerases and synthases. researchgate.netresearchgate.net The specific prostanoid produced depends on the profile of these enzymes expressed in a particular cell type. researchgate.net

The primary prostanoids derived from PGH₂ include:

Prostaglandin D₂ (PGD₂): Formed by the action of PGD synthase (PGDS). researchgate.netbio-rad.com

Prostaglandin E₂ (PGE₂): Formed by the action of PGE synthase (PGES). researchgate.netbio-rad.com

Prostaglandin F₂α (PGF₂α): Can be formed via the reduction of PGH₂ or from PGE₂. researchgate.netresearchgate.net

Prostacyclin (PGI₂): Formed by prostacyclin synthase (PTGIS). researchgate.netbio-rad.com

Thromboxane (B8750289) A₂ (TXA₂): Formed by thromboxane synthase (TXAS). researchgate.netresearchgate.net

The following table summarizes the key downstream synthases and their resulting prostanoid products.

| Downstream Synthase | Abbreviation | Prostanoid Product |

| Prostaglandin D Synthase | PGDS | Prostaglandin D₂ (PGD₂) |

| Prostaglandin E Synthase | PGES | Prostaglandin E₂ (PGE₂) |

| Prostacyclin Synthase | PTGIS | Prostacyclin (PGI₂) |

| Thromboxane Synthase | TXAS | Thromboxane A₂ (TXA₂) |

| Prostaglandin F Synthase | PGFS | Prostaglandin F₂α (PGF₂α) |

Lipoxygenase (LOX) Pathway

The lipoxygenase (LOX) pathway represents another major route for the metabolism of this compound, producing leukotrienes and other related compounds. researchgate.netresearchgate.net LOX enzymes are dioxygenases that insert molecular oxygen into various positions of polyunsaturated fatty acids. uwyo.edu

The 5-lipoxygenase (5-LOX) enzyme is central to the synthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. nih.govprobiologists.com The process involves a series of enzymatic steps:

Formation of 5-HPETE: 5-LOX first catalyzes the oxygenation of this compound at the C-5 position to generate 5(S)-hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoic acid (5-HPETE). probiologists.comnih.gov

Formation of Leukotriene A₄ (LTA₄): In a second step, 5-LOX acts on 5-HPETE, catalyzing its dehydration to form an unstable epoxide intermediate, Leukotriene A₄ (LTA₄). uwyo.edunih.gov

LTA₄ is a critical branching point from which other leukotrienes are synthesized:

Leukotriene B₄ (LTB₄): In cells containing the enzyme LTA₄ hydrolase, LTA₄ is hydrolyzed to form Leukotriene B₄ (LTB₄). uwyo.edunih.gov

Cysteinyl Leukotrienes: In cells expressing LTC₄ synthase, LTA₄ is conjugated with glutathione (B108866) to produce Leukotriene C₄ (LTC₄). uwyo.edunih.gov LTC₄ is subsequently metabolized outside the cell to Leukotriene D₄ (LTD₄) and then to Leukotriene E₄ (LTE₄) through the sequential cleavage of amino acids. uwyo.edu The group consisting of LTC₄, LTD₄, and LTE₄ are collectively known as the cysteinyl leukotrienes. uwyo.edu

The table below outlines the products of the 5-LOX pathway.

| Enzyme | Substrate | Product(s) |

| 5-Lipoxygenase (5-LOX) | This compound | 5-HPETE, Leukotriene A₄ (LTA₄) |

| LTA₄ Hydrolase | Leukotriene A₄ (LTA₄) | Leukotriene B₄ (LTB₄) |

| LTC₄ Synthase | Leukotriene A₄ (LTA₄) | Leukotriene C₄ (LTC₄) |

| γ-Glutamyltransferase | Leukotriene C₄ (LTC₄) | Leukotriene D₄ (LTD₄) |

| Dipeptidase | Leukotriene D₄ (LTD₄) | Leukotriene E₄ (LTE₄) |

The 12-lipoxygenase (12-LOX) enzyme introduces molecular oxygen at the C-12 position of this compound. researchgate.net This reaction leads to the formation of 12(S)-hydroperoxyeicosatetraenoic acid [12(S)-HpETE]. researchgate.netresearchgate.net This unstable intermediate is then rapidly reduced, typically by peroxidases, to its more stable hydroxy analogue, 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE]. researchgate.netnih.gov The 12-HETE metabolite has been identified as a significant signaling molecule in various cell types, including platelets and neuronal cells. nih.govnih.gov

15-Lipoxygenase (15-LOX) Isoforms and Dual Product Formation

The 15-lipoxygenase (15-LOX) enzymes catalyze the insertion of oxygen into this compound at the 15th carbon position, leading to the production of 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then converted to 15-hydroxyeicosatetraenoic acid (15-HETE). In humans, there are two main isoforms of this enzyme, 15-LOX-1 and 15-LOX-2. caymanchem.com

15-LOX-1 , often referred to as the reticulocyte type, is notable for its dual specificity. While its primary product from this compound is 15(S)-HETE, it also generates a smaller amount of 12(S)-HETE. wikipedia.orgmdpi.com The ratio of 15-HETE to 12-HETE produced by purified 15-LOX-1 is approximately 4-9 to 1. wikipedia.org This isoform is found in reticulocytes, eosinophils, and airway epithelial cells. nih.gov

15-LOX-2 shows a more restricted expression pattern, primarily in the prostate, lung, skin, and cornea. caymanchem.com Unlike 15-LOX-1, it exhibits exclusive activity on the 15th carbon of this compound, producing only 15(S)-HETE. caymanchem.comnih.gov This high specificity distinguishes it from the dual-action 15-LOX-1. The functional differences and tissue distributions of these isoforms suggest they play distinct physiological roles. caymanchem.com

Cytochrome P450 (CYP450) Monooxygenase Pathway

The Cytochrome P450 (CYP450) superfamily of enzymes provides a crucial pathway for this compound metabolism, distinct from the cyclooxygenase and lipoxygenase pathways. nih.gov These enzymes primarily catalyze two types of reactions: epoxygenation to form epoxyeicosatrienoic acids (EETs) and hydroxylation to produce hydroxyeicosatetraenoic acids (HETEs). researchgate.net

CYP450 Epoxygenase Activity and Epoxyeicosatrienoic Acid (EET) Production

CYP450 epoxygenases, particularly members of the CYP2C and CYP2J subfamilies, convert this compound into four different regioisomers of epoxyeicosatrienoic acids (EETs). nih.govnih.gov These are 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. nih.govmatilda.science Epoxidation can occur at any of the four double bonds of the this compound molecule. nih.gov EETs function as signaling molecules in the cardiovascular and renal systems and possess anti-inflammatory properties. researchgate.netmdpi.com These compounds are further metabolized by soluble epoxide hydrolase (sEH) into their corresponding dihydroxyeicosatrienoic acids (DHETs), which generally have lower biological activity. matilda.sciencemdpi.com

CYP450 Hydroxylase Activity and Hydroxyeicosatetraenoic Acid (HETE) Formation

CYP450 hydroxylase enzymes, mainly from the CYP4A and CYP4F families, catalyze the ω- and (ω-1)-hydroxylation of this compound. nih.govresearchgate.net This process leads to the formation of various HETEs, with 20-HETE being a principal product of ω-hydroxylation. researchgate.netnih.gov In humans, CYP4A11, CYP4F2, and CYP4F3 are key enzymes in the synthesis of 20-HETE. wikipedia.orgnih.gov Specifically, CYP4F2 is the major enzyme responsible for 20-HETE production in the human kidney and liver. nih.govresearchgate.net These enzymes can also produce other HETEs, such as 19-HETE. nih.govwikipedia.org 20-HETE is a potent vasoconstrictor and plays a significant role in regulating vascular tone and renal function. researchgate.net

Other Enzymatic and Non-Enzymatic Metabolic Transformations

Beyond the major pathways, this compound serves as a substrate for other important metabolic processes that lead to the formation of endocannabinoids and products of oxidative stress.

Anandamide (B1667382) Pathway and Endocannabinoid Biogenesis

This compound is a precursor for the synthesis of anandamide (N-arachidonoylethanolamine or AEA), an endogenous cannabinoid. The primary pathway involves the formation of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) through the transfer of this compound to phosphatidylethanolamine (PE) by an N-acyltransferase enzyme. wikipedia.org Subsequently, NAPE is hydrolyzed by a specific phospholipase D (NAPE-PLD) to produce anandamide. researchgate.netnih.gov Alternative pathways for anandamide synthesis from NAPE also exist, involving enzymes like phospholipase C. nih.govnih.gov

Non-Enzymatic Lipid Peroxidation and Oxidative Stress Contributions

Due to its multiple double bonds, this compound is highly vulnerable to non-enzymatic peroxidation by free radicals, a process central to oxidative stress. benthamdirect.com This leads to the formation of a group of prostaglandin-like compounds known as isoprostanes. benthamdirect.com Specifically, F2-isoprostanes are produced through the free-radical-catalyzed peroxidation of this compound, independent of the cyclooxygenase enzymes. nih.gov The measurement of F2-isoprostanes has become a reliable method for assessing oxidative stress in vivo. nih.govresearchgate.net Unlike prostaglandins, isoprostanes can be formed while this compound is still esterified to phospholipids (B1166683) and are then released by phospholipases. pnas.org

Bioactive Lipid Mediators Derived from Arachidonic Acid Metabolism

Eicosanoids: Chemical Classification and Biological Activity

Eicosanoids are a superfamily of lipid mediators derived from 20-carbon fatty acids. microbenotes.comskinident.world Those originating from arachidonic acid are pivotal in cell signaling, most often acting as autocrine or paracrine agents that affect their cell of origin or nearby cells. wikipedia.org They are characterized by their potent but short-lived nature, being synthesized on demand rather than stored. creative-proteomics.com The major classes of eicosanoids are distinguished by their unique chemical structures and the enzymatic pathways that create them. studysmarter.co.uk

Prostanoids are a subclass of eicosanoids characterized by a distinctive ring structure within their carbon chain. skinident.world Their synthesis is initiated by the cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which convert this compound into the unstable intermediate Prostaglandin (B15479496) H2 (PGH2). nih.govnih.gov PGH2 is then converted by various terminal synthases into the different primary prostanoids. nih.govreactome.org These molecules are involved in a wide array of biological functions, from inflammation and blood clotting to reproduction and gastric secretion. microbenotes.comnih.gov

Prostaglandins (B1171923) (PGs):

PGD2: A major product of mast cells, PGD2 contributes to allergic inflammation by increasing blood flow and promoting the activation of T-helper 2 cells and eosinophils. nih.gov It is also involved in sleep regulation. nih.gov

PGE2: As a predominant pro-inflammatory prostanoid, PGE2 enhances edema and leukocyte infiltration by promoting blood flow and increasing vascular permeability. nih.gov It is also a key mediator of fever and pain. microbenotes.comnih.gov

PGF2α: This prostaglandin is involved in smooth muscle contraction, particularly in the uterus during labor. microbenotes.comnih.gov

Prostacyclin (PGI2): Produced primarily by the endothelium, PGI2 is a potent vasodilator and a powerful inhibitor of platelet aggregation, playing a crucial role in maintaining vascular homeostasis. creative-proteomics.comaustinpublishinggroup.comyoutube.com It counteracts the effects of thromboxane (B8750289) A2. creative-proteomics.comyoutube.com

Thromboxanes (TXs):

TXA2: Synthesized mainly by platelets, TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, making it critical for blood clot formation (thrombosis). creative-proteomics.comaustinpublishinggroup.comyoutube.com It is chemically unstable and is rapidly hydrolyzed to the inactive TXB2. reactome.org

TXB2: The stable, inactive metabolite of TXA2. nih.govreactome.org

| Prostanoid | Key Functions |

| PGD2 | Allergic inflammation, sleep regulation |

| PGE2 | Inflammation, fever, pain, vasodilation |

| PGF2α | Uterine contraction |

| PGI2 | Vasodilation, inhibition of platelet aggregation |

| TXA2 | Vasoconstriction, promotion of platelet aggregation |

| TXB2 | Inactive metabolite of TXA2 |

Leukotrienes are linear eicosanoids synthesized via the lipoxygenase (LOX) pathway. microbenotes.comstudysmarter.co.uk The initial step involves the 5-lipoxygenase (5-LOX) enzyme, which converts this compound into the unstable epoxide, Leukotriene A4 (LTA4). researchgate.netnih.gov LTA4 serves as a key intermediate that can be further metabolized into two distinct groups of leukotrienes. nih.gov

Leukotriene A4 (LTA4): An unstable epoxide intermediate in the biosynthesis of other leukotrienes. researchgate.netnih.gov

Leukotriene B4 (LTB4): Formed from LTA4 by the enzyme LTA4 hydrolase, LTB4 is a powerful pro-inflammatory molecule. nih.govnih.gov It is one of the most potent chemotactic factors derived from this compound, attracting and activating leukocytes like neutrophils to sites of inflammation. creative-proteomics.comtaylorfrancis.com

Cysteinyl Leukotrienes (CysLTs): This subgroup is formed when LTA4 is conjugated with the tripeptide glutathione (B108866) by the enzyme LTC4 synthase. researchgate.net They are so named because they contain a cysteine residue in their structure. creative-proteomics.com CysLTs are potent mediators in allergic reactions and asthma. nih.gov

Leukotriene C4 (LTC4): The parent compound of the cysteinyl leukotrienes. researchgate.net

Leukotriene D4 (LTD4): A metabolite of LTC4, LTD4 is a potent constrictor of smooth muscles in the airways (bronchoconstriction) and microcirculation. nih.govcreative-proteomics.com It also increases vascular permeability. creative-proteomics.com

Leukotriene E4 (LTE4): The final and most stable metabolite in the CysLT pathway, derived from LTD4. nih.govcreative-proteomics.com

| Leukotriene | Class | Key Functions |

| LTA4 | N/A (Intermediate) | Precursor to LTB4 and LTC4 |

| LTB4 | Dihydroxy Acid | Leukocyte chemotaxis and activation |

| LTC4 | Cysteinyl Leukotriene | Precursor to LTD4 |

| LTD4 | Cysteinyl Leukotriene | Bronchoconstriction, increased vascular permeability |

| LTE4 | Cysteinyl Leukotriene | Stable metabolite involved in allergic inflammation |

Hydroxyeicosatetraenoic acids (HETEs) and their oxidized derivatives, Oxo-eicosatetraenoic acids (Oxo-ETEs), are another major group of eicosanoids. HETEs are formed through both the lipoxygenase (LOX) and cytochrome P-450 (CYP450) pathways. nih.govresearchgate.net Specific LOX enzymes (5-LOX, 12-LOX, 15-LOX) produce 5-HETE, 12-HETE, and 15-HETE, respectively. researchgate.netresearchgate.net HETEs can then be converted to Oxo-ETEs by various dehydrogenases. nih.gov These molecules are involved in modulating inflammatory responses, cell growth, and vascular reactivity. researchgate.net

5-HETE and 5-Oxo-ETE: 5-HETE is a product of the 5-lipoxygenase pathway. researchgate.net It can be oxidized to 5-oxo-ETE, a highly potent chemoattractant for eosinophils and neutrophils, suggesting a significant role in allergic inflammation and diseases like asthma. nih.govwikipedia.org The 5-oxo-ETE family of metabolites has also been implicated in the proliferation of certain cancer cells. wikipedia.org

12-HETE: Produced by 12-lipoxygenase, 12-HETE has been shown to promote tumor cell proliferation and metastasis. nih.gov

15-HETE and 15-Oxo-ETE: 15-HETE is generated by 15-lipoxygenase. researchgate.net It can be converted by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) into 15-oxo-ETE. nih.gov Unlike some other eicosanoids, 15-HETE may have protective effects in cancer, and 15-oxo-ETE has been shown to activate antioxidant responses and inhibit pro-inflammatory signaling. nih.govnih.gov

20-HETE: A product of the CYP450 pathway, 20-HETE is primarily known for its effects on the vasculature, including vasoconstriction, and its role in regulating renal function and blood pressure. researchgate.netnih.gov

| Compound | Precursor Pathway | Key Biological Activities |

| 5-HETE | 5-Lipoxygenase | Precursor to 5-Oxo-ETE |

| 5-Oxo-ETE | Oxidation of 5-HETE | Potent eosinophil chemoattractant, pro-inflammatory |

| 12-HETE | 12-Lipoxygenase | Promotes tumor cell proliferation and metastasis |

| 15-HETE | 15-Lipoxygenase | Precursor to 15-Oxo-ETE, may be protective in cancer |

| 15-Oxo-ETE | Oxidation of 15-HETE | Activates antioxidant responses, anti-inflammatory |

| 20-HETE | Cytochrome P450 | Vasoconstriction, regulation of renal function |

Epoxyeicosatrienoic acids (EETs) are synthesized from this compound by cytochrome P450 epoxygenase enzymes. nih.gov EETs are then metabolized by the soluble epoxide hydrolase (sEH) enzyme into their corresponding vicinal diols, the dihydroxyeicosatrienoic acids (DiHETEs). nih.gov Generally, EETs are considered more biologically active than their DiHETE metabolites. nih.gov These molecules are putative endothelium-derived hyperpolarizing factors (EDHFs) that play a key role in regulating microvascular tone. nih.govnih.gov They function primarily as vasodilators in various vascular beds, including the coronary microcirculation, and possess anti-inflammatory properties. nih.govnih.gov

| Compound Class | Key Biological Activities |

| EETs | Vasodilation, anti-inflammatory, inhibition of platelet aggregation |

| DiHETEs | Vasodilation (generally less potent than EETs) |

Lipoxins are a unique class of eicosanoids that are endogenously generated to actively promote the resolution of inflammation. nih.gov Their name is derived from "lipoxygenase interaction products," as their biosynthesis requires the coordinated action of more than one lipoxygenase enzyme, often occurring between different cell types in a process called transcellular biosynthesis. microbenotes.comresearchgate.netfrontiersin.org The two main lipoxins are LXA4 and LXB4. nih.gov Unlike pro-inflammatory eicosanoids, lipoxins act as "braking signals." Their actions include inhibiting the recruitment and infiltration of neutrophils, stopping further inflammatory cell influx, and stimulating the non-inflammatory removal of dead cells by macrophages (efferocytosis). nih.govresearchgate.net

Lipoxin A4 (LXA4): Inhibits neutrophil chemotaxis and adhesion. researchgate.net It also partially counteracts the effects of cysteinyl leukotrienes. researchgate.net

Lipoxin B4 (LXB4): A structurally distinct lipoxin that also regulates neutrophil activation and promotes the resolution of allergic inflammation. researchgate.netnih.gov

| Lipoxin | Key Biological Activities |

| LXA4 | Anti-inflammatory, pro-resolving, inhibits neutrophil chemotaxis |

| LXB4 | Anti-inflammatory, pro-resolving, regulates T-cell and neutrophil activation |

Specialized Pro-Resolving Mediators (SPMs) of this compound Origin

The resolution of inflammation is not a passive decay of pro-inflammatory signals but an active, highly regulated process. nih.govresearchgate.net This process is orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs). nih.govnih.gov While many SPMs are derived from omega-3 fatty acids like EPA and DHA (e.g., resolvins, protectins, and maresins), the lipoxins (LXA4 and LXB4) are the principal SPM family derived from the omega-6 fatty acid, this compound. nih.govnih.gov

Lipoxins are generated during the inflammatory response, typically appearing after the initial wave of pro-inflammatory prostaglandins and leukotrienes, in a process known as "class switching." This temporal switch from pro-inflammatory to pro-resolving mediator production is a key feature of self-limited inflammation. researchgate.net By signaling through specific receptors, lipoxins actively halt further inflammatory cell recruitment and stimulate the clearance of cellular debris, facilitating the return to tissue homeostasis without compromising host defense. nih.govnih.gov Disruption in the generation of lipoxins can lead to failed resolution and chronic inflammation. nih.gov

Endocannabinoids (e.g., Anandamide) and their Lipid-Amide Derivatives

Endocannabinoids are endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. nih.gov Among these, a significant class is derived from the non-oxidative metabolism of this compound. wikipedia.org These bioactive lipids, primarily N-arachidonoylethanolamine (anandamide) and its derivatives, are crucial modulators in a wide array of physiological processes. nih.gov Unlike classical neurotransmitters, these lipid amides are not stored in vesicles but are synthesized on-demand from membrane phospholipid precursors in response to cellular depolarization and calcium influx. nih.govfrontiersin.org

Anandamide (B1667382) (N-arachidonoylethanolamine)

Anandamide (AEA), named from the Sanskrit word "ananda" meaning "joy, bliss, delight," was the first endogenous cannabinoid to be discovered. wikipedia.org It is an amide synthesized by the conjugation of this compound and ethanolamine. nih.govnih.gov

Biosynthesis

The primary biosynthetic pathway for anandamide involves the precursor N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE), a membrane phospholipid. wikipedia.org The formation of NAPE occurs through the transfer of this compound, often from lecithin, to the amine headgroup of phosphatidylethanolamine (PE) by an N-acyltransferase (NAT) enzyme. wikipedia.orgresearchgate.net Subsequently, NAPE is hydrolyzed by a specific phospholipase D (NAPE-PLD) to yield anandamide. frontiersin.orgresearchgate.net While this is considered the main pathway, evidence suggests the existence of alternative, redundant routes for anandamide synthesis. frontiersin.orgnih.gov Another proposed, though less favorable, pathway involves the direct condensation of free this compound and ethanolamine, a reaction catalyzed by the fatty acid amide hydrolase (FAAH) enzyme operating in reverse. nih.gov

Key Enzymes in Anandamide Biosynthesis

| Enzyme | Precursor | Product | Pathway Step |

|---|---|---|---|

| N-acyltransferase (NAT) | This compound (from Lecithin) + Phosphatidylethanolamine | N-arachidonoyl phosphatidylethanolamine (NAPE) | Formation of the NAPE precursor wikipedia.orgfrontiersin.org |

| NAPE-specific phospholipase D (NAPE-PLD) | N-arachidonoyl phosphatidylethanolamine (NAPE) | Anandamide (AEA) | Hydrolysis of NAPE to AEA frontiersin.orgresearchgate.net |

Metabolism and Degradation

Anandamide has a short half-life due to rapid enzymatic degradation. wikipedia.org The primary enzyme responsible for its hydrolysis is fatty acid amide hydrolase (FAAH), which breaks anandamide down into this compound and ethanolamine. wikipedia.orgresearchgate.net FAAH is a membrane-associated enzyme, and its inhibition leads to elevated levels of anandamide in the body. wikipedia.orgnih.gov A second isoform, FAAH-2, also contributes to anandamide catabolism. frontiersin.orgnih.gov

In addition to hydrolysis, anandamide can be metabolized through oxidative pathways by several enzymes:

Cyclooxygenase-2 (COX-2) can oxygenate anandamide to produce prostamides. frontiersin.org

Lipoxygenases (LOX) , including 5-LOX, 12-LOX, and 15-LOX, can also act on anandamide. frontiersin.orgnih.gov

Cytochrome P450 (P450) monooxygenases represent another route for its oxidative metabolism. frontiersin.org

The this compound released from anandamide hydrolysis can be reincorporated into various other lipid classes, including glycerophospholipids, diradylglycerols, and eicosanoids, indicating a recycling pathway for this fatty acid. nih.gov

Signaling Pathways

Anandamide exerts its effects primarily by interacting with cannabinoid receptors. It acts as a partial agonist at both the CB1 and CB2 receptors. nih.govmdpi.com

CB1 receptors are among the most abundant G protein-coupled receptors (GPCRs) in the brain, located mainly on presynaptic terminals. mdpi.comnih.gov Their activation typically inhibits the release of neurotransmitters like GABA and glutamate (B1630785). nih.govmdpi.com

CB2 receptors are found predominantly in peripheral tissues and are associated with cells of the immune system. wikipedia.orgnih.gov

Upon binding to these receptors, which are coupled to Gi/o proteins, anandamide initiates a cascade of intracellular signaling events. nih.gov The primary effect is the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. mdpi.comnih.gov Additionally, anandamide signaling stimulates the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 kinases. mdpi.comnih.govbenthamscience.com CB1 receptor activation can also modulate ion channels. nih.gov Beyond cannabinoid receptors, anandamide can also interact with other cellular targets, such as the transient receptor potential vanilloid type 1 (TRPV1) channels. nih.govresearchgate.net

Physiological and Pathophysiological Roles

The anandamide signaling system is a crucial modulator of numerous physiological and pathological processes. nih.gov

Neurotransmission: As a retrograde messenger, anandamide modulates synaptic plasticity, affecting processes like memory and learning. nih.govresearchgate.net

Pain Modulation: The endocannabinoid system, including anandamide, plays a significant role in the perception and modulation of pain. nih.gov

Appetite and Metabolism: Activation of CB1 receptors by anandamide stimulates appetite and influences energy balance towards storage. nih.govresearchgate.net Increased anandamide levels have been observed in the liver of mice on a high-fat diet, suggesting a role in lipogenesis and the development of obesity. wikipedia.org

Mood and Reward: Anandamide is involved in the brain's reward circuitry and has been implicated in mood regulation. nih.gov

Immune Function: Through CB2 receptors, anandamide can modulate immune responses. wikipedia.orgnih.gov

Other Lipid-Amide Derivatives of this compound

Besides anandamide, other N-acylethanolamines (NAEs) and lipid amides are derived from this compound and related fatty acids, acting as "endocannabinoid-like" compounds. frontiersin.orgwikipedia.org

N-arachidonoyl dopamine (B1211576) (NADA): This compound is an amide of this compound and the neurotransmitter dopamine. It has been shown to bind to the CB1 receptor and also potently activates the TRPV1 receptor. nih.govresearchgate.net

Virodhamine (B1236660) (O-arachidonoyl-ethanolamine): An ester isomer of anandamide, virodhamine has been identified as another endogenous ligand for cannabinoid receptors. nih.govnih.gov

Arachidonyl-5-hydroxytryptamine (AHT): An amide of this compound and serotonin, this compound is another example of a lipid-amide derivative. researchgate.net

These related molecules expand the complexity of the endocannabinoid system, although their physiological roles are generally less understood than that of anandamide. nih.gov

Table of Compounds Mentioned

| Compound Name | Abbreviation | Chemical Class |

|---|---|---|

| This compound | AA | Polyunsaturated Fatty Acid |

| Anandamide / N-arachidonoylethanolamine | AEA | N-acylethanolamine (Endocannabinoid) |

| N-arachidonoyl phosphatidylethanolamine | NAPE | N-acyl-phosphatidylethanolamine |

| Ethanolamine | - | Amino alcohol |

| Lecithin | - | Phosphatidylcholine |

| Phosphatidylethanolamine | PE | Glycerophospholipid |

| N-arachidonoyl dopamine | NADA | N-acyl-dopamine |

| Virodhamine / O-arachidonoyl-ethanolamine | - | Endocannabinoid-like compound |

| Dopamine | - | Catecholamine (Neurotransmitter) |

| Arachidonyl-5-hydroxytryptamine | AHT | N-acyl-serotonin |

| Serotonin / 5-hydroxytryptamine | 5-HT | Monoamine (Neurotransmitter) |

| GABA (Gamma-Aminobutyric Acid) | GABA | Amino acid (Neurotransmitter) |

Molecular and Cellular Mechanisms of Arachidonic Acid Mediated Signaling

Intracellular Second Messenger Functions of Free Arachidonic Acid

Beyond its role as a precursor for eicosanoid synthesis, free this compound itself functions as a bona fide intracellular second messenger. nih.govnih.gov Upon its release from membrane phospholipids (B1166683) in response to various stimuli, AA can directly interact with and modulate the function of several intracellular proteins. nih.govresearchgate.net This direct signaling capacity allows for rapid cellular responses that are independent of its metabolic conversion.

One of the well-documented targets of free AA is protein kinase C (PKC), a family of enzymes crucial for various signal transduction pathways. nih.gov AA can directly activate certain PKC isoforms, a mechanism distinct from the canonical activation by diacylglycerol. nih.gov Furthermore, free AA has been shown to directly activate GTP-binding proteins in the plasma membrane of neutrophils, suggesting a role in initiating signal transduction cascades. aai.org It can also modulate the activity of various ion channels and other signaling components, highlighting its diverse roles in cellular regulation. researchgate.netaai.org The ability of AA to act as a second messenger is critical in processes ranging from neurotransmission to immune responses. researchgate.netaai.org For instance, in certain neuronal cells, AA is implicated in mediating signaling events and activating potassium-selective channels. aai.org

Receptor-Mediated Signal Transduction by this compound Metabolites

The metabolic products of this compound, the eicosanoids, are potent signaling molecules that exert their effects primarily through binding to specific cell surface and nuclear receptors. allergolyon.frnih.gov This receptor-mediated signaling is fundamental to the diverse biological activities of eicosanoids, which range from modulating inflammation and immunity to regulating cardiovascular and renal function. allergolyon.frresearchgate.net

G Protein-Coupled Receptor (GPCR) Interactions and Downstream Signaling

A major mechanism by which eicosanoids transmit their signals is through interaction with a large family of G protein-coupled receptors (GPCRs). researchgate.netscbt.com These receptors, located on the cell surface, bind to specific eicosanoids, such as prostaglandins (B1171923) and leukotrienes, initiating intracellular signaling cascades. allergolyon.frnih.gov The binding of an eicosanoid to its cognate GPCR triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. aai.org

Depending on the specific G protein subtype activated (e.g., Gq, Gs, Gi), a variety of downstream signaling pathways can be engaged. For example, activation of Gq can lead to the activation of phospholipase C, which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C. allergolyon.fr Other GPCRs can modulate the activity of adenylyl cyclase, affecting intracellular levels of cyclic AMP (cAMP). frontiersin.org These signaling events ultimately regulate a wide range of cellular functions, including smooth muscle contraction, platelet aggregation, and inflammatory responses. nih.govscbt.com

| Eicosanoid | GPCR | Primary Downstream Signaling Pathway | Key Cellular Responses |

|---|---|---|---|

| Prostaglandin (B15479496) E2 (PGE2) | EP1, EP2, EP3, EP4 | Varies by receptor subtype (e.g., Gq, Gs) | Pain, fever, inflammation. nih.govasm.org |

| Prostaglandin F2α (PGF2α) | FP | Gq -> PLC -> IP3/DAG | Smooth muscle contraction. scbt.com |

| Leukotriene B4 (LTB4) | BLT1, BLT2 | Gi, Gq | Chemotaxis, immune cell activation. oup.comoup.com |

| Thromboxane (B8750289) A2 (TXA2) | TP | Gq, G12/13 | Platelet aggregation, vasoconstriction. allergolyon.fr |

Nuclear Receptor Modulation and Transcriptional Regulation

In addition to their effects via cell surface GPCRs, this compound and its metabolites can also regulate gene expression by interacting with nuclear receptors. mdpi.com Peroxisome proliferator-activated receptors (PPARs) are a key family of nuclear receptors that are activated by fatty acids and eicosanoids. mdpi.comsmw.ch PPARs function as ligand-activated transcription factors that, upon binding to their ligands, form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the regulatory regions of target genes. smw.ch

This interaction modulates the transcription of genes involved in lipid metabolism, energy homeostasis, and inflammation. mdpi.comsmw.ch For example, PPARα, which is activated by molecules such as leukotriene B4, plays a crucial role in fatty acid catabolism. oup.comoup.com PPARγ, activated by certain prostaglandins like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), is a key regulator of adipogenesis and insulin (B600854) sensitivity. oup.commdpi.com The ability of this compound metabolites to directly bind to and activate these nuclear receptors provides a direct link between lipid signaling and the long-term regulation of gene expression. oup.comoup.com

Allosteric Modulation of Ion Channels and Membrane Transporters

This compound and its metabolites can directly interact with and modulate the activity of various ion channels and membrane transporters, influencing cellular excitability and transport processes. frontiersin.org This modulation often occurs through allosteric mechanisms, where the lipid binds to a site on the protein distinct from the primary ligand binding or pore region, inducing a conformational change that alters the protein's function. upf.eduplos.org

For instance, this compound has been shown to modulate the activity of several types of potassium (K+), sodium (Na+), and calcium (Ca2+) channels. frontiersin.org The effects can be either inhibitory or activating, depending on the specific channel and the concentration of this compound. frontiersin.org For example, in vascular smooth muscle, AA activates high-conductance Ca2+- and voltage-dependent K+ (BK) channels, but this activation is dependent on the presence of the auxiliary β1 subunit. upf.eduresearchgate.net this compound has also been shown to modulate glycine (B1666218) receptors, a type of ligand-gated ion channel, in a G-protein-independent manner. plos.org

Furthermore, this compound can influence the function of membrane transporters. researchgate.net For example, it can affect the activity of glutamate (B1630785) transporters. researchgate.net The enrichment of arachidonate (B1239269) in membrane phospholipids by enzymes like lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3) has been shown to be critical for efficient triglyceride transport. elifesciences.org Membrane-associated fatty acid binding proteins such as FAT/CD36, FATP, and FABPpm are involved in the cellular uptake and transport of this compound. nih.govresearchgate.net

Regulation of Protein Kinase Activity and Phosphorylation Cascades

This compound and its metabolites are significant regulators of protein kinase activity and phosphorylation cascades, which are central to intracellular signal transduction. uni-regensburg.deresearchgate.net They can influence these pathways through both direct and indirect mechanisms, leading to the phosphorylation or dephosphorylation of a multitude of substrate proteins and thereby altering their activity and function.

Free this compound can directly activate certain protein kinase C (PKC) isoforms. nih.gov It has also been shown to increase the activity of guanylate cyclase and a GTPase inhibitory protein, while inhibiting Ca2+/calmodulin-dependent protein kinase II. uni-regensburg.de Furthermore, this compound can stimulate the mitogen-activated protein kinase (MAPK) superfamily, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPK. ahajournals.orgnih.gov This activation can occur through various mechanisms, including the generation of reactive oxygen species (ROS) or the tyrosine phosphorylation of growth factor receptors like the epidermal growth factor receptor (EGFR). ahajournals.orgahajournals.org For instance, in some cells, AA-induced MAPK activation involves the phosphorylation of the EGFR and its association with the adaptor protein Shc. ahajournals.org

The metabolites of this compound also play a crucial role in regulating phosphorylation cascades. For example, some metabolites generated via the cytochrome P450 pathway can augment the activity of ERKs and p38 MAPK. nih.gov The activation of these kinase cascades by this compound and its metabolites has profound effects on cellular processes such as proliferation, differentiation, and apoptosis. elsevier.esresearchgate.net

| Kinase/Phosphatase | Effect of this compound/Metabolites | Downstream Effects |

|---|---|---|

| Protein Kinase C (PKC) | Direct activation by free AA. nih.gov | Modulation of various cellular processes. |

| Mitogen-Activated Protein Kinases (MAPKs - ERK, JNK, p38) | Activation by AA and its metabolites. ahajournals.orgnih.gov | Regulation of gene expression, cell proliferation, and stress responses. |

| Ca2+/calmodulin-dependent protein kinase II | Inhibition by free AA. uni-regensburg.de | Alteration of calcium-dependent signaling. |

| Guanylate cyclase | Increased activity by free AA. uni-regensburg.de | Increased cGMP production. |

| Protein Tyrosine Phosphatases (PTPs) | Activation of PTP1C by AA. uni-regensburg.de | Modulation of tyrosine phosphorylation signaling. |

Influence on Gene Expression and Epigenetic Modifications

This compound and its metabolites exert a significant influence on gene expression, not only through the activation of nuclear receptors but also by modulating signaling pathways that control the activity of various transcription factors. oup.comoup.com Furthermore, emerging evidence suggests that this compound can also impact epigenetic modifications, such as DNA methylation and histone modifications, adding another layer of complexity to its regulatory functions. elifesciences.orgub.edu

Studies have shown that the accumulation of intracellular this compound can alter the expression of a wide range of genes. oup.comoup.com For example, in colon cancer cells, this compound has been found to upregulate genes encoding activator protein-1 (AP-1) transcription factors, which are involved in processes like apoptosis, and downregulate genes associated with cell survival. oup.com The transcriptional induction of certain genes, such as that for tumor necrosis factor (TNF), can be regulated by this compound metabolites. nih.gov For instance, the 5-lipoxygenase metabolite leukotriene B4 can increase TNF mRNA levels, while the cyclooxygenase metabolite prostaglandin E2 can have an inhibitory effect. nih.gov

Recent research has also shed light on the role of this compound in epigenetics. Studies in zebrafish have indicated that parental dietary this compound can affect DNA methylation and gene expression in the offspring, suggesting a transgenerational epigenetic effect. forskningsradet.no In cultured cells, this compound has been shown to induce DNA hypermethylation, and these methylation profiles have been associated with pathways involved in metabolic diseases. ub.edud-nb.info The aryl hydrocarbon receptor (AhR)-mediated this compound pathway has been implicated in establishing trained immunity in human monocytes through epigenetic reprogramming, specifically via histone H3K4 trimethylation. elifesciences.orgelifesciences.org

Involvement in Lipid Droplet Biogenesis and Cellular Lipid Homeostasis

This compound (AA) plays a significant role in the regulation of cellular lipid storage and balance, primarily through its influence on the formation of lipid droplets (LDs). LDs, once considered mere inert storage depots, are now recognized as dynamic organelles central to lipid metabolism, cellular signaling, and homeostasis. researchgate.netencyclopedia.pub They consist of a neutral lipid core, mainly composed of triacylglycerol (TG) and cholesterol esters (CE), enclosed by a phospholipid monolayer. nih.gov

This compound is a potent inducer of neutral lipid synthesis and the subsequent formation of LDs. researchgate.netnih.gov For instance, in circulating monocytes, exposure to AA can promote the synthesis of neutral lipids and the formation of LDs, a process implicated in the development of foam cells in atherosclerotic plaques. researchgate.netencyclopedia.pub The mechanism involves AA serving as a substrate for the synthesis of TG, although interestingly, not typically for CE. nih.gov

Beyond its role as a substrate, free AA activates intracellular signaling pathways that further promote LD biogenesis. nih.gov Specifically, it triggers phosphorylation cascades mediated by p38 and JNK (c-Jun N-terminal kinases), which enhance the synthesis of neutral lipids. nih.gov Concurrently, these signaling events activate cytosolic phospholipase A2α (cPLA2α). The activity of cPLA2α, an enzyme that preferentially hydrolyzes phospholipids containing AA at the sn-2 position, is essential for the biogenesis of LDs. nih.govuab.cat Inhibition or silencing of cPLA2α has been shown to block the formation of lipid droplets, indicating its critical role beyond simply releasing AA for lipid synthesis. nih.govuab.cat

Lipid droplets, in turn, function as a reservoir for this compound. The AA stored within the core TG or the surrounding phospholipid monolayer can be mobilized for various cellular processes. nih.gov The direct hydrolysis of the LD's phospholipid monolayer by cPLA2α is considered a major pathway for releasing AA. nih.gov This mobilized AA can then be used for the synthesis of eicosanoids, potent lipid mediators involved in inflammation and other physiological responses, or it can be re-esterified back into the neutral lipid core. nih.gov This dynamic interplay highlights a feedback loop where AA stimulates LD formation, and LDs, in turn, regulate the availability of free AA for signaling purposes, thereby maintaining cellular lipid homeostasis. mdpi.com

Table 1: Research Findings on this compound's Role in Lipid Droplet Biogenesis and Homeostasis

| Finding | Cellular Context | Implication | Reference(s) |

| Potent Inducer of LD Formation | Circulating Monocytes | AA promotes a foamy phenotype, relevant to atherosclerosis. | researchgate.netencyclopedia.pubnih.gov |

| Substrate for Triacylglycerol (TG) | Various cell types | AA is directly incorporated into the neutral lipid core of LDs. | nih.gov |

| Activation of Signaling Cascades | Various cell types | AA activates p38 and JNK pathways to enhance neutral lipid synthesis. | nih.gov |

| Requirement of cPLA2α | Various cell types | The enzyme cPLA2α is essential for the biogenesis of lipid droplets. | nih.govuab.cat |

| LDs as a Source of AA | Inflammatory cells | LDs provide mobilized AA for the synthesis of eicosanoids. | nih.gov |

Regulation of Cellular Bioenergetics and Mitochondrial Dynamics

This compound exerts complex and often contradictory effects on cellular energy metabolism and the dynamic processes that govern mitochondrial morphology and function. Mitochondria are central hubs for bioenergetics, and their function is tightly linked to their structure, which is controlled by a balance of fission (division) and fusion events. frontiersin.org

AA can directly interact with mitochondria and modulate their respiratory function. Studies have shown that AA can cause an uncoupling effect on oxidative phosphorylation, dissipating the proton gradient across the inner mitochondrial membrane without generating ATP. nih.gov Furthermore, AA can inhibit the mitochondrial electron transport chain, specifically at Complex I and Complex III. nih.gov This inhibition of respiratory activity can lead to a significant increase in the production of reactive oxygen species (ROS), such as hydrogen peroxide, contributing to oxidative stress. nih.gov

A critical aspect of AA's influence on mitochondria is its ability to induce the opening of the mitochondrial permeability transition pore (MPTP). aai.org The irreversible opening of the MPTP leads to a loss of the mitochondrial transmembrane potential (Δψm), swelling of the mitochondrial matrix, release of pro-apoptotic factors like cytochrome c, and inhibition of respiration. aai.orgnih.gov This process can ultimately trigger programmed cell death, or apoptosis. aai.org Interestingly, the pro-apoptotic effects of AA appear to be a direct action on the MPTP, as they can be observed in isolated mitochondria. aai.org

Table 2: Research Findings on this compound's Role in Cellular Bioenergetics and Mitochondrial Dynamics

| Finding | System/Model | Effect | Reference(s) |

| Inhibition of Electron Transport Chain | Bovine heart mitochondria | AA selectively inhibits Complex I and Complex III, increasing ROS production. | nih.gov |

| Induction of MPTP Opening | Isolated myocytes, C3HA cells | AA causes irreversible opening of the mitochondrial permeability transition pore, leading to loss of membrane potential and apoptosis. | aai.orgplos.org |

| Uncoupling of Respiration | Bovine heart mitochondria | AA has an uncoupling effect during state 4 respiration. | nih.gov |

| Modulation of Mitochondrial Fission | Human induced pluripotent stem cells | Low concentrations of AA can increase mitochondrial fission. | nih.gov |

| Induction of Mitochondrial Dysfunction | Human hepatoma cells (VL-17A) | A high AA:DHA ratio reduces mitochondrial respiration and ATP production. | westminster.ac.uk |

| Alteration of Mitochondrial Membrane Permeability | Rat heart mitochondria | AA induces a specific, cyclosporine A-insensitive increase in membrane permeability, potentially involving the ATP/ADP translocator. | nih.gov |

Physiological Significance of Arachidonic Acid Pathways

Neurobiological Functions and Brain Development

Arachidonic acid is one of the most abundant polyunsaturated fatty acids in the brain, where it plays a fundamental role in the growth, development, and function of the central nervous system. plos.org Its incorporation into neuronal membranes and its subsequent metabolism into signaling molecules are critical for maintaining neuronal health and plasticity.

Neuronal Membrane Dynamics and Synaptic Plasticity

This compound is a key determinant of the physical properties of neuronal membranes, which directly impacts their function. The presence of AA in membrane phospholipids (B1166683) contributes to the fluidity and flexibility of the neuronal plasma membrane. fao.org This biophysical property is crucial for the lateral movement and function of membrane-embedded proteins such as receptors, ion channels, and enzymes, thereby facilitating efficient signal transduction. fao.org Studies have shown that increased levels of polyunsaturated fatty acids, including AA, in neuronal membranes enhance membrane fluidity. frontiersin.orgkarger.com For instance, dietary supplementation with this compound has been observed to preserve the fluidity of hippocampal neuron membranes in aging rats. karger.com

This modulation of membrane dynamics is intimately linked to synaptic plasticity, the cellular mechanism underlying learning and memory. One of the most studied forms of synaptic plasticity is long-term potentiation (LTP), a persistent strengthening of synapses. Free AA, released from the postsynaptic neuron, is a key player in the induction and maintenance of LTP. elsevier.espnas.org It can act as a retrograde messenger, influencing the presynaptic terminal to increase neurotransmitter release. elsevier.es The reduction of LTP following the inhibition of cytosolic phospholipase A₂ (cPLA₂-α), the enzyme that releases AA, underscores the necessity of this compound for this process. elsevier.es

| Research Finding | Model System | Implication for Neuronal Function | Reference |

| Increased total PUFA composition in the lipid membrane enhanced membrane fluidity. | Human cortical neurons from iPSCs | Improved physical properties of the neuronal membrane for better signaling. | frontiersin.org |

| Dietary supplementation with this compound increased neuronal membrane fluidity. | Senescent rats | AA helps maintain membrane function during aging. | elifesciences.org |

| Free this compound produced by the postsynaptic neuron acts as a retrograde messenger to induce LTP. | General knowledge in neuroscience | AA is crucial for the molecular basis of learning and memory. | elsevier.espnas.org |

| Inhibition of cPLA₂-α, which releases AA, reduced LTP. | In vivo experiments | Confirms the essential role of AA in synaptic plasticity. | elsevier.es |

Neurotransmitter Release Modulation and Retrograde Signaling

A pivotal function of this compound in the brain is its role as a signaling molecule that modulates the release of neurotransmitters. Following certain types of synaptic activity, there is an influx of calcium into the postsynaptic neuron, which activates phospholipase A₂ to liberate AA from membrane phospholipids. dovepress.com This free AA can then diffuse across the synaptic cleft to the presynaptic terminal, a process known as retrograde signaling. nih.govjci.org

As a retrograde messenger, this compound can enhance the release of neurotransmitters, such as glutamate (B1630785), from the presynaptic neuron. elsevier.es This potentiation of transmitter release contributes to the maintenance of long-term potentiation. elsevier.eselsevier.es The mechanism involves the modulation of presynaptic ion channels and proteins involved in the synaptic vesicle fusion machinery. elsevier.es

Furthermore, this compound is a precursor to endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov These endocannabinoids are also retrograde messengers that act on presynaptic CB1 receptors to suppress neurotransmitter release, a process involved in both short-term and long-term synaptic depression (LTD). nih.govmdpi.com This dual capability of AA and its metabolites to both enhance and suppress synaptic transmission highlights its complex role in fine-tuning neural circuits.

| Signaling Molecule | Precursor | Receptor/Target | Effect on Neurotransmitter Release | Form of Plasticity | Reference |

| This compound (AA) | Membrane Phospholipids | Presynaptic channels/vesicle machinery | Increase | Long-Term Potentiation (LTP) | elsevier.eselsevier.es |

| 12-Lipoxygenase metabolites of AA | This compound | Presynaptic targets | Decrease | Long-Term Depression (LTD) | mdpi.com |

| Endocannabinoids (e.g., 2-AG) | This compound derivatives | Presynaptic CB1 Receptors | Decrease | LTD, DSI, DSE* | nih.gov |

*DSI: Depolarization-induced Suppression of Inhibition; DSE: Depolarization-induced Suppression of Excitation.

Regulation of Neuronal Growth and Differentiation

This compound is indispensable for the proper growth and development of the nervous system. plos.org It is actively accumulated in the brain during late fetal and early postnatal periods. researchgate.net AA and its metabolites influence neurogenesis, the process of generating new neurons, and promote the outgrowth of neurites, which are essential for forming synaptic connections. researchgate.netnih.gov

Studies using neural stem/progenitor cells (NSPCs) have demonstrated the distinct roles of AA in neuronal development. For instance, this compound has been shown to promote the maintenance of neurogenic NSPCs. nih.gov In later stages of development, AA may also influence glial cell differentiation, specifically promoting an increase in the number of astrocytes. nih.gov Furthermore, this compound is a direct precursor of adrenic acid, a fatty acid that is crucial for the development of neural tissue and the enrichment of myelin lipids. fao.org The activation of syntaxin-3, a neuronal membrane protein involved in neurite growth and repair, is also directly influenced by AA. plos.org

| Developmental Process | Effect of this compound | Experimental Model | Key Finding | Reference |

| Neurogenesis | Promotes postnatal neurogenesis | Rat hippocampus | Increased formation of new neurons. | nih.gov |

| NSPC Maintenance | Promotes maintenance of neurogenic NSPCs | Neurosphere assays | Supports the pool of neuron-generating stem cells. | nih.gov |

| Neurite Outgrowth | Activates syntaxin-3, a protein for neurite growth | General knowledge | Facilitates the extension of neuronal processes. | plos.org |

| Glial Differentiation | May induce glial differentiation (astrocytes) | Gliogenic NSPCs | Influences the development of supportive brain cells. | nih.gov |

Immunological System Regulation

This compound and its extensive family of metabolites, the eicosanoids, are central regulators of the immune system. They are involved in virtually every aspect of an immune response, from the initial recognition of pathogens to the resolution of inflammation. The balance between different AA-derived mediators is critical for a healthy and effective immune response.

Immune Cell Activation, Migration, and Differentiation

Upon encountering a pathogen or inflammatory stimulus, immune cells rapidly mobilize this compound from their membranes to produce eicosanoids. elsevier.eselsevier.es These lipid mediators then act in an autocrine or paracrine fashion to regulate the function of various immune cells.

Leukotrienes, produced via the lipoxygenase pathway, are potent chemoattractants for neutrophils, guiding them to sites of infection and inflammation. mdpi.com Prostaglandins (B1171923), synthesized by the cyclooxygenase pathway, have more diverse effects. For example, prostaglandin (B15479496) E₂ (PGE₂) can influence the polarization of macrophages, which are key cells of the innate immune system. frontiersin.org Depending on the context, PGE₂ can either promote or suppress inflammatory responses. frontiersin.orgnih.gov

This compound also plays a role in the activation of T cells, a critical component of the adaptive immune system. It has been shown to regulate calcium signaling in CD4⁺ T cells, which is essential for their activation. researchgate.net Furthermore, exogenous addition of this compound can enhance the functionality of dendritic cells, which are crucial for initiating T cell responses, by improving their migratory capacity and T cell stimulatory potential. plos.org The migration of monocytes, which differentiate into macrophages at sites of inflammation, is also influenced by changes in this compound metabolism. pnas.org

| Immune Cell | Effect of AA/Metabolites | Key Mediator(s) | Functional Outcome | Reference |

| Neutrophils | Chemoattraction and migration | Leukotrienes (e.g., LTB₄) | Recruitment to inflammatory sites. | mdpi.com |

| Macrophages | Polarization and cytokine release | Prostaglandins (e.g., PGE₂) | Modulation of inflammatory state. | frontiersin.orgnih.gov |

| T Cells | Activation and differentiation | This compound, PGE₂ | Regulation of adaptive immune response. | researchgate.net |

| Dendritic Cells | Enhanced migration and T cell stimulation | This compound | Improved initiation of adaptive immunity. | plos.org |

Orchestration of Innate and Adaptive Immune Responses

The this compound metabolic network provides a critical link between the innate and adaptive branches of the immune system and plays a dual role in both promoting and resolving inflammation. jci.org The innate immune response is the first line of defense, and cells like macrophages and neutrophils are rapidly activated upon infection. The recognition of pathogens by receptors such as Toll-like receptors (TLRs) triggers the release of AA and the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes. elsevier.eselsevier.es These mediators amplify the initial inflammatory response by increasing vascular permeability and recruiting more immune cells. mdpi.com

While some AA metabolites, like certain prostaglandins and leukotrienes, are strongly pro-inflammatory, others, such as lipoxins, are pro-resolving. jci.org Lipoxins are generated through the interaction of different lipoxygenase enzymes, often in a transcellular manner between different immune cell types. mdpi.com They actively inhibit neutrophil recruitment and promote the clearance of apoptotic cells by macrophages, thereby facilitating the resolution of inflammation and a return to tissue homeostasis. jci.org

| Phase of Immune Response | Key AA Metabolites | Primary Function | Overall Impact | Reference |